1-(4,6-Dimethylpyrimidin-2-yl)ethanone
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4,6-Dimethylpyrimidin-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyrimidine with acetic anhydride. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s effects are mediated through pathways involving pyrimidine metabolism and nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrimidine ring.
1-Cyclopropyl-2-(4,6-dimethylpyrimidin-2-yl)thioethanone: This derivative contains a cyclopropyl group and a thioether linkage, offering different chemical properties.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity. The presence of the ethanone group also provides distinct chemical properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-6(2)10-8(9-5)7(3)11/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNFJVGKPVGXBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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